molecular formula C8H6BrN3 B3263184 5-(2-Bromophenyl)-1H-1,2,3-triazole CAS No. 369363-78-0

5-(2-Bromophenyl)-1H-1,2,3-triazole

Cat. No. B3263184
CAS RN: 369363-78-0
M. Wt: 224.06 g/mol
InChI Key: FMNFGAAZKHHVAD-UHFFFAOYSA-N
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Description

5-(2-Bromophenyl)-1H-tetrazole is a 5-substituted 1H-tetrazole . It can be synthesized via silica supported sulfuric acid catalyzed [3+2] cycloaddition of nitriles and sodium azide .


Synthesis Analysis

The synthesis of 5-(2-Bromophenyl)-1H-tetrazole involves a silica supported sulfuric acid catalyzed [3+2] cycloaddition of nitriles and sodium azide . A copper-catalyzed reaction of 5-(2-bromophenyl)-1H-tetrazole with ethyl 2-cyanoacetate has been reported to afford ethyl 1,3-diaminoisoquinoline-4-carboxylate .

Scientific Research Applications

Antimicrobial and Antifungal Activities

1,2,3-Triazole derivatives, including those similar to 5-(2-Bromophenyl)-1H-1,2,3-triazole, have demonstrated significant antimicrobial and antifungal activities. For instance, certain 1,2,3-triazole derivatives were found to exhibit more potent antimicrobial activities against specific microbes than common antimicrobial agents like triclosan and fluconazole (Zhao et al., 2012). Moreover, various synthesized 3-(2-bromophenyl)-5-(alkylthio)-4-phenyl-4H-1,2,4-triazoles have shown promising antimicrobial and antifungal effects, with the most active compounds identified through research (Safonov & Panasenko, 2022).

Biological Activity Analysis

The chemical structure of 1,2,4-triazole derivatives, including those related to this compound, has been studied for its potential biological activity. Virtual screening predicts that these compounds can demonstrate antioxidant, antihypoxic, antitumor, antiviral, antibacterial, diuretic, actoprotective, and antioxidant activities. This highlights their versatile potential in various pharmaceutical and medicinal applications (Bigdan, 2021).

Supramolecular Interactions

Research on 1,2,3-triazoles, including derivatives like this compound, has focused on their supramolecular interactions. These interactions enable diverse applications in supramolecular and coordination chemistry due to the triazole’s ability to complex anions and offer various N-coordination modes. This makes them suitable for applications in anion recognition, catalysis, photochemistry, and more (Schulze & Schubert, 2014).

Safety and Hazards

5-(2-Bromophenyl)-1H-tetrazole is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is a flammable solid and may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to handle it with protective gloves, eye protection, and face protection, and to avoid breathing its dust, fume, gas, mist, vapors, or spray .

properties

IUPAC Name

4-(2-bromophenyl)-2H-triazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrN3/c9-7-4-2-1-3-6(7)8-5-10-12-11-8/h1-5H,(H,10,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMNFGAAZKHHVAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=NNN=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001294737
Record name 5-(2-Bromophenyl)-1H-1,2,3-triazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001294737
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

369363-78-0
Record name 5-(2-Bromophenyl)-1H-1,2,3-triazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=369363-78-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-(2-Bromophenyl)-1H-1,2,3-triazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001294737
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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